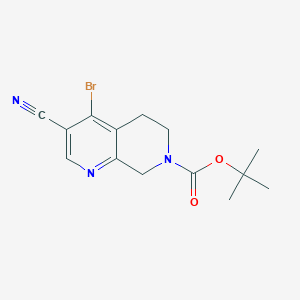

Tert-butyl 4-bromo-3-cyano-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate

CAS No.: 1333996-55-6

Cat. No.: VC3393835

Molecular Formula: C14H16BrN3O2

Molecular Weight: 338.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1333996-55-6 |

|---|---|

| Molecular Formula | C14H16BrN3O2 |

| Molecular Weight | 338.2 g/mol |

| IUPAC Name | tert-butyl 4-bromo-3-cyano-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate |

| Standard InChI | InChI=1S/C14H16BrN3O2/c1-14(2,3)20-13(19)18-5-4-10-11(8-18)17-7-9(6-16)12(10)15/h7H,4-5,8H2,1-3H3 |

| Standard InChI Key | KBQXIRVETIKYRN-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC2=C(C(=CN=C2C1)C#N)Br |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C(=CN=C2C1)C#N)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity and Classification

Tert-butyl 4-bromo-3-cyano-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate belongs to the naphthyridine family of heterocyclic compounds. Naphthyridines are bicyclic nitrogen-containing heterocycles that feature two fused six-membered rings with nitrogen atoms at specific positions. In this particular compound, the 1,7-naphthyridine core is partially hydrogenated (dihydro) and contains specific functional groups that contribute to its unique chemical profile .

The compound is officially registered with CAS number 1333996-55-6 and features a molecular formula of C14H16BrN3O2 . Its IUPAC name, tert-butyl 4-bromo-3-cyano-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate, reflects its complex structure with multiple functional groups and ring systems .

Structural Features and Characteristics

The molecular structure of this compound contains several key structural elements:

-

A 1,7-naphthyridine core (partially hydrogenated)

-

A bromine substituent at position 4

-

A cyano (nitrile) group at position 3

-

A tert-butyloxycarbonyl (Boc) protecting group at position 7

These structural features contribute to the compound's chemical reactivity, physical properties, and potential biological activities. The presence of the bromine atom creates a reactive site for potential cross-coupling reactions, while the cyano group introduces polarity and potential hydrogen-bond acceptor capabilities.

Physicochemical Properties

The comprehensive physicochemical profile of Tert-butyl 4-bromo-3-cyano-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate is presented in Table 1, providing essential information for researchers working with this compound.

Table 1: Physicochemical Properties of Tert-butyl 4-bromo-3-cyano-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate

Chemical Reactivity and Applications

Reactive Sites and Chemical Behavior

Tert-butyl 4-bromo-3-cyano-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate contains several reactive sites that influence its chemical behavior:

-

The bromine substituent at position 4 provides a site for cross-coupling reactions (Suzuki, Stille, Negishi)

-

The cyano group at position 3 can undergo various transformations (reduction, hydrolysis)

-

The tert-butyloxycarbonyl group represents a protected nitrogen that can be deprotected under acidic conditions

-

The partially reduced naphthyridine core may undergo further reduction or oxidation

These reactive sites make the compound valuable as a building block for synthesizing more complex molecules with potentially enhanced biological activity.

Research Significance and Biological Importance

Naphthyridines in Medicinal Chemistry

Naphthyridine derivatives represent an important class of compounds in medicinal chemistry due to their diverse biological activities. The 1,7-naphthyridine scaffold in particular has been associated with various pharmacological properties including antibacterial, antiviral, anticancer, and anti-inflammatory activities. The specific substitution pattern in Tert-butyl 4-bromo-3-cyano-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate may confer unique biological properties that distinguish it from other naphthyridine derivatives.

Structure-Activity Relationship Considerations

The presence of the bromine atom and cyano group in Tert-butyl 4-bromo-3-cyano-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate is particularly significant from a structure-activity relationship perspective. These functional groups introduce specific electronic and steric effects that can significantly influence binding interactions with biological targets. Additionally, they provide convenient handles for further chemical modifications, enabling the creation of diverse compound libraries for biological screening.

Table 2: Structural Features and Their Potential Impact on Biological Activity

| Structural Feature | Potential Impact on Biological Activity |

|---|---|

| Bromine at position 4 | May enhance lipophilicity and membrane permeability; potential halogen bonding interactions with biological targets |

| Cyano group at position 3 | Introduces hydrogen bond acceptor capability; may form specific interactions with protein binding sites |

| Tert-butyloxycarbonyl group | Protects the nitrogen atom; may be cleaved in biological systems to reveal reactive NH group |

| Partially reduced naphthyridine core | Affects three-dimensional structure and conformational flexibility compared to fully aromatic systems |

Analytical Characterization

Spectroscopic Properties

While detailed spectroscopic data specific to Tert-butyl 4-bromo-3-cyano-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate is limited in the available literature, the compound's structure suggests characteristic spectroscopic features:

-

NMR Spectroscopy: Likely exhibits distinctive signals for the tert-butyl group (singlet at ~1.5 ppm), methylene protons of the reduced ring, and aromatic proton at position 7.

-

IR Spectroscopy: Would show characteristic absorption bands for the cyano group (~2220 cm^-1), carbonyl of the carbamate (~1700 cm^-1), and aromatic C=N stretching.

-

Mass Spectrometry: The molecular ion peak would appear at m/z 337/339 (reflecting the bromine isotope pattern), with characteristic fragmentation patterns involving loss of the tert-butyl group and other structural features.

Chromatographic Behavior

The compound's chromatographic behavior would be influenced by its moderate lipophilicity (XLogP3-AA value of 2) and the presence of multiple functional groups. These properties would affect retention times in various chromatographic systems, which could be useful for monitoring reactions involving this compound or for quality control purposes.

Future Research Directions

Synthetic Methodology Development

Future research may focus on developing more efficient and selective methods for synthesizing Tert-butyl 4-bromo-3-cyano-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate and related compounds. This could involve new catalytic methods, more selective functionalization approaches, or one-pot procedures that streamline the synthetic process.

Medicinal Chemistry Explorations

The unique structure of Tert-butyl 4-bromo-3-cyano-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate offers multiple opportunities for medicinal chemistry investigations:

-

Exploration of structure-activity relationships through systematic modification of functional groups

-

Investigation of potential biological activities against various targets

-

Development of more potent and selective derivatives based on initial screening results

-

Creation of focused compound libraries based on this structural scaffold

Chemical Transformation Studies

The reactive functional groups present in Tert-butyl 4-bromo-3-cyano-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate make it an interesting substrate for studying various chemical transformations. Future research might explore:

-

Palladium-catalyzed cross-coupling reactions at the brominated position

-

Transformations of the cyano group into other functional groups (amides, acids, tetrazoles)

-

Deprotection and further functionalization of the nitrogen at position 7

-

Complete reduction or selective oxidation of the partially saturated ring system

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume